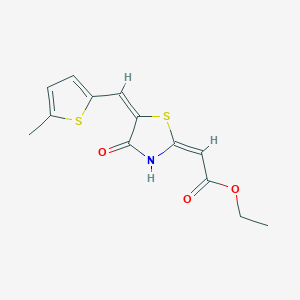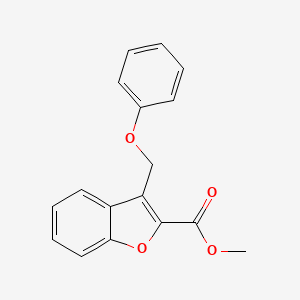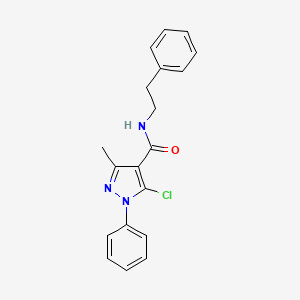
5-Chloro-3-methyl-N-phenethyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its pyrazole core, which is substituted with a phenyl group, a chloro group, and a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-639009 typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Industrial Production Methods
Industrial production of WAY-639009 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
WAY-639009 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
WAY-639009 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of WAY-639009 involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
WAY-639009 can be compared with other pyrazole derivatives, such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the N-(2-phenylethyl) group.
3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the chloro group.
1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks both the chloro and methyl groups.
The uniqueness of WAY-639009 lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C19H18ClN3O |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
5-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H18ClN3O/c1-14-17(18(20)23(22-14)16-10-6-3-7-11-16)19(24)21-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,24) |
Clé InChI |
VVYFDLRZKXLYOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C(=O)NCCC2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)
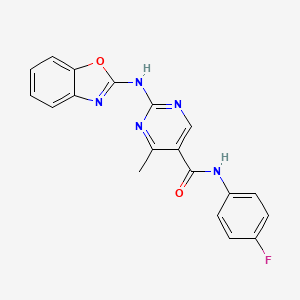
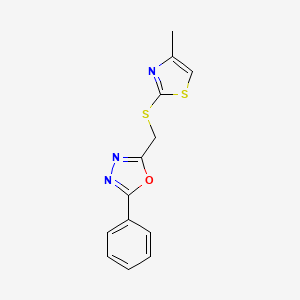

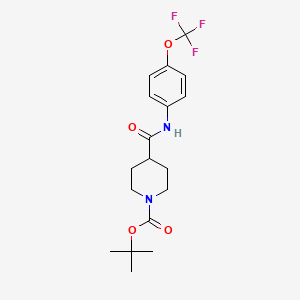
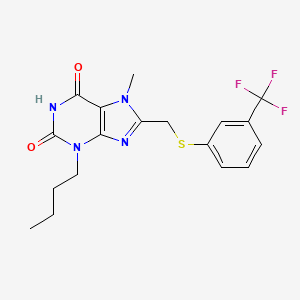
![2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide](/img/structure/B10815870.png)
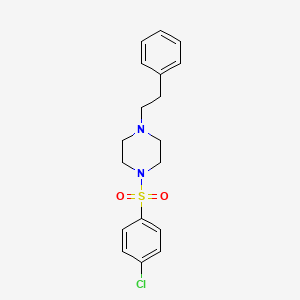
![1-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B10815884.png)
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
